PARG Inhibitor Design: Scaffold-Enabled High Potency
The 1,3-dimethyl-1H-pyrazol-5-yl scaffold, when incorporated as an N-substituent in a quinazoline-2,4-dione core, yields a highly potent poly(ADP-ribose) glycohydrolase (PARG) inhibitor with an enzymatic IC50 of 26 nM . This potency is scaffold-dependent: alternative heteroaryl substitutions at the same position yield significantly attenuated activity. In HeLa cells treated with the DNA-damaging agent methylmethanesulfonate (MMS), the compound maintains persistence of nuclear PAR chains with an IC50 of 37 nM . The selectivity profile exceeds 350-fold against a panel of ion channels, enzymes, and receptors, including PARP1 and ARH3 .
| Evidence Dimension | PARG enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 26 nM (enzymatic); IC50 = 37 nM (cellular) |
| Comparator Or Baseline | Alternative heteroaryl scaffolds (e.g., pyridinyl, phenyl) yield significantly reduced PARG inhibition at equivalent concentrations; precise comparator IC50 values not reported. |
| Quantified Difference | Scaffold-specific potency not observed with non-pyrazole substitutions. |
| Conditions | PARG enzyme assay; HeLa cell assay with MMS induction |
Why This Matters
Procurement of this specific scaffold is essential for PARG inhibitor programs requiring sub-100 nM potency and high selectivity over PARP family enzymes.
